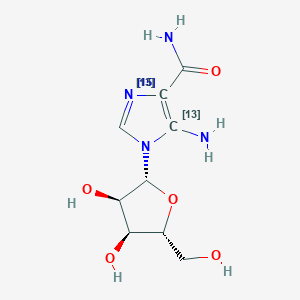
5-Aminoimidazole-4-carboxamide-1-b-D-ribofuranoside-13C2,15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Aminoimidazole-4-carboxamide-1-b-D-ribofuranoside-13C2,15N: is a stable isotope-labeled compound used in various scientific research applications. This compound is a derivative of 5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside, commonly known as AICAR. The labeling with carbon-13 and nitrogen-15 isotopes makes it particularly useful in metabolic studies and tracer experiments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminoimidazole-4-carboxamide-1-b-D-ribofuranoside-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the molecular structure. The general synthetic route includes:
Starting Materials: The synthesis begins with commercially available precursors labeled with carbon-13 and nitrogen-15.
Formation of Imidazole Ring: The imidazole ring is formed through a series of condensation reactions involving the labeled precursors.
Ribofuranosylation: The ribofuranosyl group is introduced through glycosylation reactions, attaching the labeled imidazole ring to the ribose sugar.
Purification: The final product is purified using chromatographic techniques to ensure high purity and isotopic enrichment.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of labeled precursors are used to scale up the synthesis.
Automated Processes: Automated synthesis and purification systems are employed to enhance efficiency and consistency.
Quality Control: Rigorous quality control measures are implemented to ensure the isotopic purity and chemical integrity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Aminoimidazole-4-carboxamide-1-b-D-ribofuranoside-13C2,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imidazole ring to its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the imidazole ring, such as carboxylic acids, amines, and thiols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Aminoimidazole-4-carboxamide-1-b-D-ribofuranoside-13C2,15N has a wide range of scientific research applications:
Metabolic Studies: The labeled compound is used as a tracer in metabolic studies to track biochemical pathways and fluxes.
Enzyme Activity Assays: It is employed in assays to study the activity of enzymes involved in purine biosynthesis.
Drug Development: The compound is used in the development and testing of new drugs targeting metabolic pathways.
Cell Signaling Research: It helps in understanding the role of AMP-activated protein kinase (AMPK) in cellular signaling and energy homeostasis.
Cancer Research: The compound is used to investigate the effects of AMPK activation on cancer cell metabolism and proliferation.
Mécanisme D'action
The mechanism of action of 5-Aminoimidazole-4-carboxamide-1-b-D-ribofuranoside-13C2,15N involves its conversion to the monophosphorylated form, which mimics adenosine monophosphate (AMP). This leads to the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. The activation of AMPK results in:
Increased Glucose Uptake: Enhanced glucose uptake in skeletal muscle and heart tissues.
Fatty Acid Oxidation: Stimulation of fatty acid oxidation in liver and muscle cells.
Inhibition of Lipogenesis: Suppression of fatty acid and cholesterol synthesis.
Cellular Stress Response: Activation of pathways involved in cellular stress response and autophagy.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR): The non-labeled version of the compound, widely used in metabolic research.
Acadesine: Another AMPK activator used in the treatment of acute lymphoblastic leukemia and other disorders.
Metformin: A widely used antidiabetic drug that also activates AMPK.
Uniqueness
The uniqueness of 5-Aminoimidazole-4-carboxamide-1-b-D-ribofuranoside-13C2,15N lies in its isotopic labeling, which allows for precise tracking and quantification in metabolic studies. This makes it an invaluable tool for researchers studying complex biochemical pathways and developing new therapeutic strategies.
Propriétés
Formule moléculaire |
C9H14N4O5 |
|---|---|
Poids moléculaire |
261.21 g/mol |
Nom IUPAC |
5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](4,5-13C2,315N)imidazole-4-carboxamide |
InChI |
InChI=1S/C9H14N4O5/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17)/t3-,5-,6-,9-/m1/s1/i4+1,7+1,12+1 |
Clé InChI |
RTRQQBHATOEIAF-CKEXIXISSA-N |
SMILES isomérique |
C1=[15N][13C](=[13C](N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(=O)N |
SMILES canonique |
C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


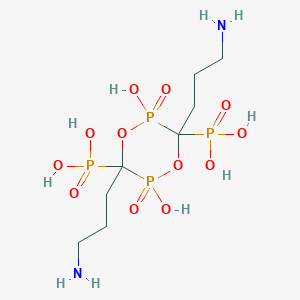
![2,2'-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one)](/img/structure/B13437503.png)
![5-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B13437511.png)
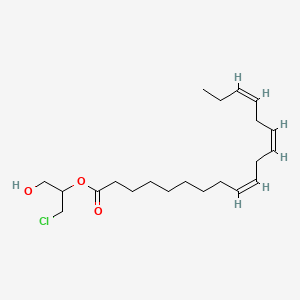
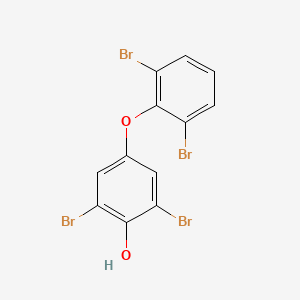

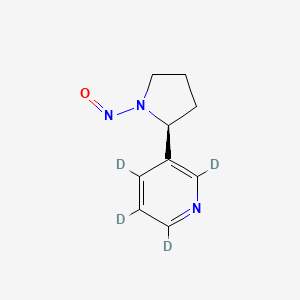
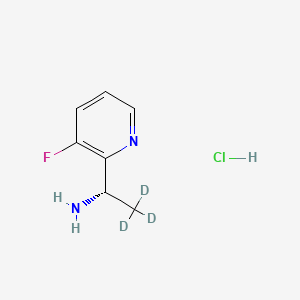
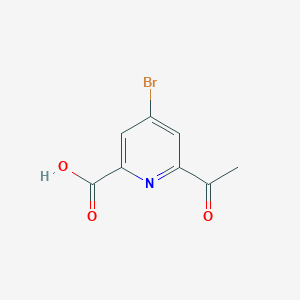
![1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)-](/img/structure/B13437568.png)
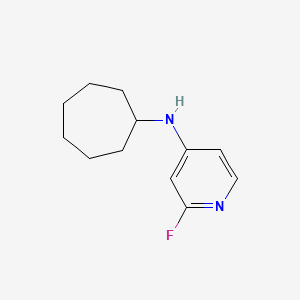

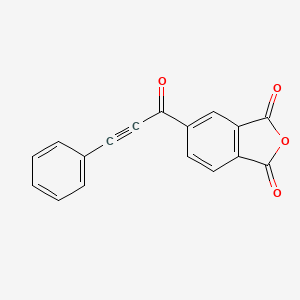
![benzyl 1-(4-hydroxy-3-methoxycarbonylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13437589.png)
